REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[C:9]([CH:10]=[O:11])=[C:8]([I:12])[CH:7]=[CH:6][N:5]=1>O1CCCC1>[F:3][C:4]1[C:9]([CH2:10][OH:11])=[C:8]([I:12])[CH:7]=[CH:6][N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1C=O)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |